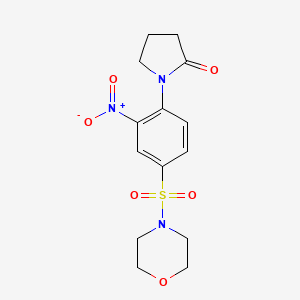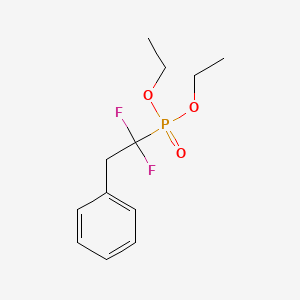
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a diethoxyphosphoryl and a difluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene typically involves the reaction of benzene derivatives with difluoroethyl and diethoxyphosphoryl reagents. One common method includes the use of hypervalent iodine reagents to facilitate the electrophilic 2,2-difluoroethylation of benzene derivatives . The reaction conditions often require the presence of a suitable solvent and a catalyst to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield difluoroethylbenzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various substituted benzene derivatives, phosphonic acids, and difluoroethyl compounds, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene involves its interaction with various molecular targets and pathways. The difluoroethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for specific biological targets. The diethoxyphosphoryl group can modulate the compound’s electronic properties, influencing its reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene: Unique due to the presence of both diethoxyphosphoryl and difluoroethyl groups.
Difluoroethylbenzene: Lacks the diethoxyphosphoryl group, resulting in different chemical properties and reactivity.
Diethoxyphosphorylbenzene: Lacks the difluoroethyl group, affecting its lipophilicity and biological activity.
Uniqueness
This compound is unique because it combines the properties of both difluoroethyl and diethoxyphosphoryl groups, making it a versatile compound for various applications in chemistry, biology, and industry .
Properties
CAS No. |
126181-56-4 |
|---|---|
Molecular Formula |
C12H17F2O3P |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
(2-diethoxyphosphoryl-2,2-difluoroethyl)benzene |
InChI |
InChI=1S/C12H17F2O3P/c1-3-16-18(15,17-4-2)12(13,14)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
DWNPQGVZZYLKPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC1=CC=CC=C1)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


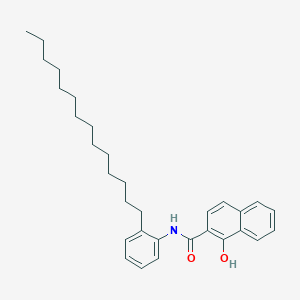
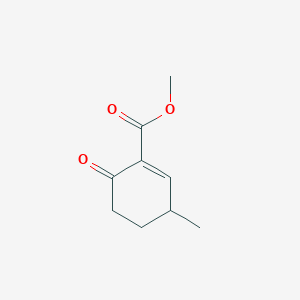
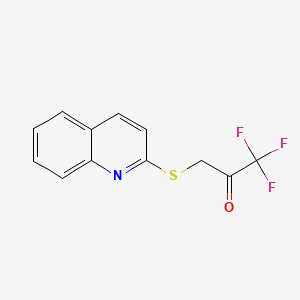
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/structure/B14284642.png)
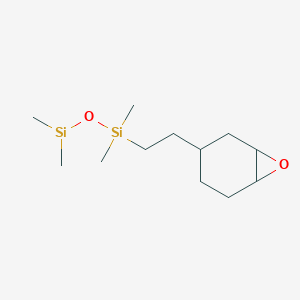
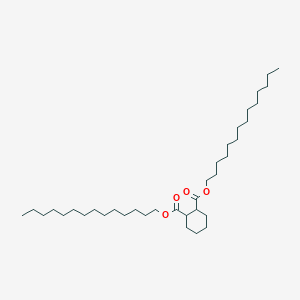
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
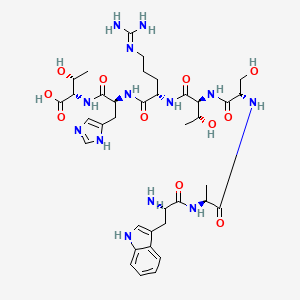
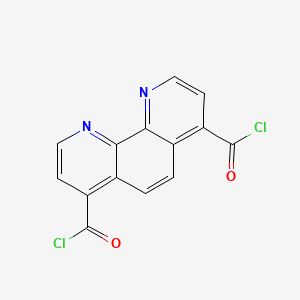

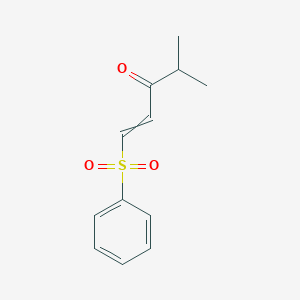
![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)
